Product packaging for N-Acetylleucylprolinamide(Cat. No.:CAS No. 142179-09-7)

N-Acetylleucylprolinamide

Cat. No.: B126473
CAS No.: 142179-09-7
M. Wt: 269.34 g/mol
InChI Key: CKLZCZMLTMDPBS-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Acetylleucylprolinamide is a protected dipeptide that serves as a valuable model compound in biochemical and biophysical research. This reagent belongs to a family of molecular crystals studied for their diverse packing arrangements, which are governed by hydrogen-bonding networks and the optimization of contacts between aliphatic side chains . Its structure facilitates research on the directional forces that operate in the native conformations of globular proteins, as the packing densities of such peptide crystals provide a more accurate model for proteins than previously thought . The presence of the proline residue is of specific interest; proline imposes distinct conformational restrictions on the peptide backbone due to its pyrrolidine ring and is known to influence secondary structure, often acting as a breaker for α-helices and β-sheets . The leucine side chain in the compound has been observed to adopt a specific twisted conformation, contributing to the molecule's overall stability and packing behavior . Researchers utilize this compound in crystallographic studies to understand molecular geometry and in calorimetric measurements to analyze melting thermodynamics and cohesion energies . The crystal packing of related isomers is stabilized by a three-dimensional network of hydrogen bonds, a key feature for understanding molecular interactions . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23N3O3 B126473 N-Acetylleucylprolinamide CAS No. 142179-09-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142179-09-7

Molecular Formula

C13H23N3O3

Molecular Weight

269.34 g/mol

IUPAC Name

(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H23N3O3/c1-8(2)7-10(15-9(3)17)13(19)16-6-4-5-11(16)12(14)18/h8,10-11H,4-7H2,1-3H3,(H2,14,18)(H,15,17)/t10-,11-/m0/s1

InChI Key

CKLZCZMLTMDPBS-QWRGUYRKSA-N

SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C

Other CAS No.

142179-09-7

Synonyms

N-Ac-Leu-Pro-NH2
N-acetyl-L-leucyl-L-prolinamide
N-acetylleucylprolinamide
N-acetylleucylprolinamide, monohydrate

Origin of Product

United States

Synthetic Methodologies and Strategies for N Acetylleucylprolinamide

The construction of N-Acetylleucylprolinamide involves the formation of a peptide bond between leucine (B10760876) and proline, followed by N-terminal acetylation and C-terminal amidation. The choice between solid-phase and solution-phase synthesis often depends on the desired scale, purity requirements, and available expertise.

Solid-Phase Peptide Synthesis (SPPS) Approaches for N-Acetylated Peptides

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for producing peptides, including modified versions like this compound. iris-biotech.de This technique involves assembling the peptide chain step-by-step while it is covalently attached to an insoluble polymer support, or resin. iris-biotech.de This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing steps. iris-biotech.de

The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.govgoogle.com This method utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid. nih.govgoogle.com

For the synthesis of this compound, a suitable resin is first selected. Given the desired C-terminal amide, a Rink Amide resin (e.g., Rink Amide AM or Rink Amide MBHA) is the standard choice. sigmaaldrich.comchempep.com The synthesis proceeds as follows:

Resin Swelling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF).

Fmoc-Proline Coupling: The first amino acid, Fmoc-Pro-OH, is coupled to the resin. This is achieved by activating the carboxylic acid of the amino acid using a coupling agent.

Fmoc Deprotection: The Fmoc group is removed from the resin-bound proline using a solution of a secondary amine, commonly 20% piperidine (B6355638) in DMF, to expose the free amino group for the next coupling step. google.com

Fmoc-Leucine Coupling: The next amino acid, Fmoc-Leu-OH, is then coupled to the deprotected proline residue on the resin.

Final Fmoc Deprotection: The Fmoc group on the N-terminal leucine is removed with piperidine/DMF.

A significant challenge in the synthesis of peptides containing a C-terminal proline is the propensity for diketopiperazine (DKP) formation at the dipeptide stage. thaiscience.info During the deprotection of the second amino acid (Leucine), the newly liberated N-terminal amine can attack the ester linkage connecting the peptide to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. thaiscience.info To mitigate this side reaction, several strategies can be employed:

Using sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin . chempep.com

Employing pre-formed Fmoc-Leu-Pro-OH dipeptides for the coupling, which bypasses the susceptible dipeptidyl-resin stage. thaiscience.info

Table 1: Key Reagents in Fmoc-SPPS of this compound
Reagent/ComponentFunctionCommon ExamplesReference
Solid Support (Resin)Insoluble support for peptide assembly, provides C-terminal amide.Rink Amide AM, Rink Amide MBHA, 2-Chlorotrityl Chloride Resin sigmaaldrich.com, chempep.com
Temporary Nα-Protecting GroupProtects the alpha-amino group during coupling; removed after each cycle.Fmoc (9-fluorenylmethyloxycarbonyl) nih.gov, google.com
Coupling AgentsActivate the carboxylic acid for amide bond formation.HBTU, HATU, DIC/HOBt nih.gov
Fmoc Deprotection AgentRemoves the Fmoc group to allow for chain elongation.20% Piperidine in DMF google.com

N-terminal acetylation is typically performed as the final step on the fully assembled peptide while it is still attached to the solid support. peptide.com This process is often referred to as "capping". After the final Fmoc group is removed from the leucine residue, the resin-bound Leu-Pro-NH-Resin is treated with an acetylating agent. A common and effective method involves using a mixture of acetic anhydride (B1165640) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or pyridine (B92270) in a solvent such as DMF or dichloromethane (B109758) (DCM). nih.govpeptide.com The completion of the acetylation can be monitored using a colorimetric test like the ninhydrin (B49086) test, which will be negative when all primary amines have been acetylated. google.com

Once the synthesis and N-acetylation are complete, the peptide must be cleaved from the resin, and any permanent side-chain protecting groups must be removed. In Fmoc/tBu chemistry, this is accomplished in a single step using a strong acid cocktail. google.com A standard cleavage cocktail consists of trifluoroacetic acid (TFA) mixed with scavengers to capture reactive cationic species generated during the deprotection process. google.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 3,6-dioxa-1,8-octanedithiol (B88884) (DODT).

The cleavage process typically involves treating the peptide-resin with the TFA cocktail for 2-3 hours at room temperature. peptide.com Following cleavage, the crude peptide is precipitated from the TFA solution by adding cold diethyl ether, collected by centrifugation or filtration, and then washed to remove residual scavengers and cleavage by-products.

Purification of the crude this compound is almost universally achieved by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . The identity and purity of the final product are then confirmed using analytical techniques such as analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF). google.com

Table 2: Cleavage and Purification Steps
StepReagents/MethodPurposeReference
CleavageTFA/TIS/Water (e.g., 95:2.5:2.5)Cleaves the peptide from the resin and removes side-chain protecting groups. google.com
PrecipitationCold diethyl etherIsolates the crude peptide from the cleavage solution. nih.gov
PurificationReversed-Phase HPLC (RP-HPLC)Separates the target peptide from impurities. google.com
VerificationMass Spectrometry (MS), Analytical HPLCConfirms molecular weight and assesses purity of the final product. google.com

Solution-Phase Synthesis Techniques

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for longer peptides, is a viable and sometimes preferred method for producing smaller peptides like this compound, especially on a larger scale. researchgate.net This classical approach involves carrying out all reactions in a homogeneous solution, with purification of intermediates after each step. researchgate.net

For a dipeptide like this compound, a stepwise elongation is more common than a fragment condensation approach. However, the principles of fragment condensation are central to solution-phase synthesis. nih.gov A plausible stepwise route would involve:

Preparation of N-terminally protected Leucine (e.g., Ac-Leu-OH).

Preparation of C-terminally protected Proline (e.g., H-Pro-NH2).

Coupling of these two fragments in solution using a coupling agent.

The synthesis of the starting material Ac-Leu-OH can be achieved by treating L-leucine with acetic anhydride in alkaline conditions. google.com The proline amide (H-Pro-NH2) can be prepared from a protected precursor. The key step is the coupling of Ac-Leu-OH and H-Pro-NH2. Carbodiimides like dicyclohexylcarbodiimide (DCC) , often in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu), are frequently used to facilitate the amide bond formation while minimizing the risk of racemization. biosynth.compeptide.com

In solution-phase synthesis, a variety of protecting groups can be used. For the synthesis of this compound, the N-acetyl group itself serves as the permanent protecting group for the N-terminus of leucine. Therefore, the strategy revolves around the protection of the carboxyl group of leucine during its acetylation and subsequent activation for coupling.

A typical sequence might involve:

Protection of the carboxyl group of L-leucine as an ester (e.g., methyl or benzyl (B1604629) ester).

Acetylation of the amino group with acetic anhydride.

Saponification (hydrolysis) of the ester to yield Ac-Leu-OH.

Coupling of Ac-Leu-OH with Prolinamide (H-Pro-NH2).

Alternatively, if starting with N-protected leucine (e.g., Boc-Leu-OH or Z-Leu-OH), the dipeptide (Boc-Leu-Pro-NH2 or Z-Leu-Pro-NH2) would be synthesized first. This would be followed by the deprotection of the N-terminus (using TFA for Boc or hydrogenolysis for Z) and then a final N-acetylation step, similar to the on-resin method but performed in solution.

The choice of protecting groups must be orthogonal, meaning one can be removed without affecting the other, allowing for selective deprotection at different stages of the synthesis. nih.gov

Chemoenzymatic Synthesis Methods for N-Acetylated Peptides

Chemoenzymatic synthesis represents a powerful and green approach for the production of N-acetylated peptides like this compound. This methodology combines the selectivity of enzymes with the practicality of chemical synthesis, offering significant advantages over purely chemical routes, which often require extensive protecting group strategies and can be prone to racemization. nih.gov

Enzymatic N-acetylation typically involves the use of an N-acetyltransferase enzyme, which catalyzes the transfer of an acetyl group from a donor molecule, most commonly Acetyl Coenzyme A (Acetyl-CoA), to the N-terminal amino group of a peptide. The synthesis of the peptide backbone (Leucylprolinamide) can be achieved through standard solid-phase or liquid-phase peptide synthesis, followed by enzymatic acetylation.

Alternatively, enzymes can be employed for the formation of the peptide bond itself. Hydrolases, such as thermolysin or α-chymotrypsin, can catalyze the stereoselective formation of peptide bonds under specific conditions, often in aqueous or frozen aqueous solutions to shift the equilibrium towards synthesis over hydrolysis. nih.gov For this compound, this could involve the enzymatic coupling of N-acetylleucine with prolinamide. The use of enzymes ensures high stereochemical purity of the final product. nih.gov

Recent advancements in chemoenzymatic synthesis include the use of engineered enzymes with altered substrate specificities and the application of unconventional solvent systems like ionic liquids or supercritical carbon dioxide to improve reaction yields and enzyme stability. nih.gov For instance, the synthesis of N-acetylated oligosaccharides has been successfully demonstrated using a chemoenzymatic strategy, highlighting the versatility of this approach. mdpi.com

A key advantage of chemoenzymatic methods is their high selectivity, which often circumvents the need for complex protection and deprotection steps common in traditional organic synthesis. mdpi.com This leads to more efficient and environmentally friendly synthetic processes. The synthesis of various bioactive peptides and their analogues has been achieved through these methods, underscoring their potential for producing compounds like this compound. asm.orgacs.org

Advanced Synthetic Methodologies for Peptidomimetic Scaffolds

To enhance the therapeutic potential of peptides, their structures are often modified to create peptidomimetics. These molecules mimic the structure and function of the parent peptide but possess improved properties such as increased stability against enzymatic degradation and better bioavailability. wikipedia.orgbenthamscience.comnih.gov The following sections discuss advanced synthetic strategies that could be applied to generate peptidomimetic scaffolds based on this compound.

Macrocyclization Strategies

Macrocyclization is a widely used strategy to improve the stability, selectivity, and binding affinity of peptides and peptidomimetics. nih.govrsc.org By constraining the peptide into a cyclic conformation, its high conformational flexibility is reduced, which can pre-organize the molecule for optimal interaction with its biological target. uni-kiel.deslideshare.net

Several macrocyclization techniques are available, including:

Lactamization: Formation of an amide bond between the N-terminus and C-terminus (head-to-tail) or between the side chains of amino acids. nih.govrsc.org

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts, can be used to cyclize peptides containing two terminal alkenes. rsc.orguni-kiel.de

Azide-Alkyne Cycloadditions: The copper-catalyzed or strain-promoted "click" reaction between an azide (B81097) and an alkyne to form a triazole ring is another robust method for peptide cyclization. rsc.orguni-kiel.dersc.org

For a derivative of this compound, macrocyclization could be envisioned by introducing reactive functionalities at the N-acetyl group and the C-terminal amide, or by incorporating amino acids with reactive side chains that can be linked together. The choice of cyclization strategy depends on the desired ring size and the chemical nature of the linker. uni-kiel.de

StrategyDescriptionKey Features
LactamizationFormation of an amide bond to create a cyclic peptide. nih.govrsc.orgCommonly used, can be performed on solid support. nih.gov
Ring-Closing Metathesis (RCM)Forms a carbon-carbon double bond to close the ring. rsc.orguni-kiel.deRequires alkene-containing amino acids.
Azide-Alkyne Cycloaddition"Click" reaction forming a stable triazole linkage. rsc.orguni-kiel.dersc.orgHigh efficiency and biocompatibility.

Incorporation of Unnatural Amino Acids and Analogues

The introduction of unnatural amino acids is a cornerstone of peptidomimetic design, offering a way to enhance proteolytic stability, modulate biological activity, and introduce novel structural features. wikipedia.orgbenthamscience.comptfarm.pl These modifications can range from simple changes like using D-amino acids, which make the peptide less susceptible to degradation by proteases, to incorporating more complex, non-proteinogenic amino acids. ptfarm.plnih.gov

In the context of this compound, either the leucine or proline residue could be substituted with an unnatural analogue. For example:

D-Amino Acids: Replacing L-leucine or L-proline with their D-enantiomers can significantly increase the peptide's half-life in vivo. ptfarm.pl

N-Alkylated Amino Acids: Alkylation of the amide nitrogen can prevent hydrogen bond formation and restrict conformational flexibility. uminho.ptnih.gov

β-Amino Acids: The use of β-amino acids instead of α-amino acids alters the peptide backbone, making it resistant to proteases and capable of forming unique secondary structures. nih.gov

The synthesis of peptides containing unnatural amino acids typically follows standard solid-phase peptide synthesis (SPPS) protocols, with the desired unnatural amino acid being incorporated at the appropriate step. mdpi.com

ModificationExamplePurpose
Stereochemical InversionD-Leucine or D-ProlineIncrease proteolytic stability. ptfarm.pl
N-AlkylationN-methyl-LeucineEnhance stability and cell permeability. uminho.ptnih.gov
Backbone Extensionβ-LeucineCreate novel secondary structures and resist proteolysis. nih.gov

Backbone Modifications for Enhanced Conformational Control

Altering the peptide backbone itself is a more profound modification that can lead to peptidomimetics with significantly different properties. nih.govnih.gov These changes aim to constrain the molecule into a specific bioactive conformation and improve its drug-like characteristics.

Common backbone modifications include:

Peptide Bond Isosteres: Replacing the amide bond (-CO-NH-) with a more stable surrogate, such as a reduced amide bond (-CH2-NH-), a retro-inverso amide bond (-NH-CO-), or a triazole ring. uminho.ptumanitoba.ca This can enhance stability towards proteases.

Azapeptides: Replacing the α-carbon of an amino acid with a nitrogen atom. This modification alters the local geometry and hydrogen bonding capabilities. uminho.pt

Peptoids (N-substituted glycines): These are a class of peptidomimetics with a poly-N-substituted glycine (B1666218) backbone. While they lack the chirality and rigidity of peptides, they offer increased protease resistance and cell permeability. nih.gov

For this compound, the amide bond between leucine and proline could be replaced with an isostere. Such modifications can be synthetically challenging but offer a high degree of control over the conformational properties of the resulting molecule. slideshare.netnih.gov These strategies are instrumental in the rational design of peptidomimetics with tailored biological functions. uminho.pt

Molecular Mechanisms of Action Research for N Acetylleucylprolinamide: in Vitro Perspectives

Investigation of Biochemical Pathways Modulation

The modulation of biochemical pathways is a cornerstone of understanding a compound's effect at a molecular level. This typically involves a multi-pronged approach to identify how a substance influences enzymatic processes, protein interactions, and cellular communication networks.

Enzyme Activity Modulation and Characterization

The study of how a compound affects enzyme activity is fundamental to elucidating its mechanism. This involves determining whether the compound acts as an inhibitor or an activator, and characterizing the kinetics of this interaction. However, specific data on which enzymes, if any, are modulated by N-Acetylleucylprolinamide, or any associated kinetic parameters, are not available in the current body of scientific literature.

Protein-Protein Interaction (PPI) Perturbation Analysis

Protein-protein interactions are crucial for almost all cellular processes. Investigating whether a compound can disrupt or stabilize these interactions provides insight into its potential therapeutic effects. Techniques to study PPIs are numerous, yet no studies have been published that specifically analyze the effect of this compound on any given protein-protein interaction.

Signaling Cascade Interrogation

Cellular signaling cascades are complex pathways that transmit signals from the cell surface to intracellular targets, governing a multitude of cellular functions. The interrogation of these pathways can reveal how a compound influences cellular behavior. There is currently no available research detailing how this compound may interfere with or modulate specific signaling cascades.

Cellular Target Engagement Studies (In Vitro)

Identifying the direct molecular target of a compound within a cell is a critical step in drug discovery. This confirms that the compound physically interacts with a protein, which is essential for validating its mechanism of action.

Ligand-Based Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular environment. It relies on the principle that a protein's thermal stability changes upon ligand binding. There are no published CETSA data available for this compound, which would otherwise provide evidence of its direct binding to a cellular target.

Affinity Proteomics Approaches

Affinity proteomics is used to identify the cellular proteins that interact with a small molecule. This technique can uncover both primary targets and off-target interactions. To date, no affinity proteomics studies have been published using this compound as a bait molecule to identify its interacting partners within the proteome.

Transcriptomic and Proteomic Profiling in Response to this compound (In Vitro)

To understand the molecular impact of a compound, researchers often turn to transcriptomic and proteomic profiling. These powerful techniques provide a global snapshot of how a substance alters cellular function by measuring changes in gene expression and protein abundance, respectively. In an in vitro context, this involves treating cultured cells with the compound of interest, such as this compound, and comparing the molecular profile to untreated control cells. This approach can reveal the biological pathways and processes modulated by the compound, offering critical insights into its mechanism of action.

Gene expression profiling is the measurement of the activity of thousands of genes simultaneously to create a comprehensive picture of cellular function. RNA-Sequencing (RNA-Seq) has become the standard method for transcriptome analysis due to its high accuracy, broad dynamic range, and ability to identify novel transcripts.

An in vitro RNA-Seq experiment to study the effects of this compound would involve several key steps. First, a relevant cell line would be cultured and exposed to the compound for a defined period. Following treatment, total RNA would be extracted from both the treated and control cell populations. This RNA is then converted to a library of cDNA fragments for high-throughput sequencing. The resulting sequence reads are aligned to a reference genome, and the number of reads mapping to each gene is counted to determine its expression level.

Bioinformatic analysis is then used to identify genes that are differentially expressed between the this compound-treated group and the control group. The output reveals which genes are significantly up-regulated (expression increased) or down-regulated (expression decreased) in response to the compound. Further analysis, such as gene set enrichment analysis, can identify which biological pathways or cellular functions are most affected.

Below is an illustrative example of how data from such an analysis might be presented.

Table 1: Illustrative Example of Differentially Expressed Genes in a Hypothetical In Vitro Study of this compound (RNA-Seq Data) This table contains hypothetical data for exemplary purposes only.

Gene Symbol Gene Name Log2 Fold Change p-value Adjusted p-value (FDR)
FOS Fos Proto-Oncogene, AP-1 Transcription Factor Subunit 2.15 0.00012 0.0041
HMOX1 Heme Oxygenase 1 1.89 0.00025 0.0063
CDKN1A Cyclin Dependent Kinase Inhibitor 1A 1.58 0.00041 0.0088
BCL2 BCL2 Apoptosis Regulator -1.75 0.00033 0.0075

| CCND1 | Cyclin D1 | -2.05 | 0.00018 | 0.0052 |

While transcriptomics reveals the cell's genetic intent, proteomics provides a direct picture of the functional molecules—proteins—that carry out cellular processes. Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. Mass spectrometry (MS) is the dominant technology in the field, capable of identifying and quantifying thousands of proteins from a complex biological sample.

The most common strategy is the "bottom-up" or "shotgun" proteomics approach. In a hypothetical in vitro study of this compound, treated and control cells would be lysed to extract their entire protein content (the proteome). These proteins are then enzymatically digested, typically with trypsin, into smaller peptide fragments. This complex mixture of peptides is then separated, often by liquid chromatography (LC), and introduced into a tandem mass spectrometer (MS/MS) for analysis.

The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence, which allows for protein identification. Using techniques like label-free quantification or stable isotope labeling (e.g., SILAC), researchers can accurately compare the abundance of each identified protein between the this compound-treated and control samples. This analysis reveals which proteins are more or less abundant upon compound exposure, providing direct evidence of its impact on cellular machinery and signaling pathways.

An example of how data from a quantitative proteomics experiment might be summarized is shown below.

Table 2: Illustrative Example of Differentially Abundant Proteins in a Hypothetical In Vitro Study of this compound (Quantitative Mass Spectrometry Data) This table contains hypothetical data for exemplary purposes only.

Protein Accession Protein Name Log2 Fold Change Significance (p-value)
P04637 Tumor suppressor p53 1.98 0.0011
P10636 Heat shock protein HSP 90-alpha 1.62 0.0025
P62258 14-3-3 protein zeta/delta 1.45 0.0041
P06733 Vimentin -1.55 0.0032

| P31946 | Caspase-3 | -1.80 | 0.0019 |

Biomolecular Target Identification and Validation for N Acetylleucylprolinamide

Direct Biochemical Methods for Target Identification

Direct biochemical methods aim to physically isolate and identify the specific protein or proteins that bind to N-Acetylleucylprolinamide. These techniques provide strong evidence of a direct interaction and are fundamental in target validation.

Affinity Chromatography and Pull-Down Assays

Affinity chromatography is a powerful technique used to isolate target proteins from a complex biological mixture based on a highly specific interaction. creative-biolabs.com In the context of this compound, this would involve immobilizing the compound onto a solid support to "bait" and capture its binding partners. creative-biolabs.comnih.gov

The process begins with the chemical modification of this compound to incorporate a linker arm that can be covalently attached to a chromatography resin, such as agarose (B213101) beads, without significantly altering the compound's native conformation and binding properties. nih.gov This "bait-functionalized" resin is then packed into a column.

A cell lysate or tissue extract is passed through the column. Proteins that have a specific affinity for this compound will bind to the immobilized compound, while non-binding proteins will wash through. creative-biolabs.com After extensive washing to remove non-specifically bound proteins, the captured proteins are eluted. Elution can be achieved by changing the buffer conditions (e.g., pH or salt concentration) or by adding an excess of free this compound to compete for binding. cube-biotech.com The eluted proteins are then identified using techniques like mass spectrometry. nih.gov

A hypothetical workflow for affinity chromatography with this compound is presented below:

StepDescriptionPurpose
1. Probe Synthesis This compound is chemically modified with a linker and a reactive group.To enable immobilization on a solid support.
2. Immobilization The modified compound is covalently attached to agarose beads.To create the affinity matrix ("bait").
3. Incubation The affinity matrix is incubated with a cell lysate.To allow binding of target proteins to the immobilized compound.
4. Washing The matrix is washed with buffer to remove non-specific binders.To increase the purity of the isolated target proteins.
5. Elution The bound proteins are released from the matrix.To collect the specific target proteins for identification.
6. Identification Eluted proteins are identified by mass spectrometry.To determine the identity of the potential biomolecular targets.

Chemical Proteomics Approaches (e.g., Activity-Based Protein Profiling)

Chemical proteomics is a broad field that employs chemical probes to study protein function in complex biological systems. nih.gov One prominent approach is Activity-Based Protein Profiling (ABPP), which uses reactive chemical probes to covalently label the active sites of specific enzyme families. While ABPP is typically used for enzyme classes with known reactive residues, a more general chemical proteomics approach for this compound would involve creating a photoreactive and tagged version of the molecule.

This modified this compound probe would be introduced to live cells or cell lysates. Upon photoactivation with UV light, the photoreactive group forms a covalent bond with any nearby proteins, effectively "tagging" the binding partners. nih.gov The tag, often biotin, allows for the subsequent enrichment of these covalently bound proteins using streptavidin-coated beads. The enriched proteins are then identified by mass spectrometry. nih.gov This method has the advantage of capturing even weak or transient interactions that might be missed by traditional affinity chromatography. nih.gov

Native Mass Spectrometry for Protein-Ligand Complex Detection

Native mass spectrometry (MS) is an analytical technique that allows for the study of intact protein-ligand complexes under non-denaturing conditions. nih.govdrugtargetreview.com This method preserves non-covalent interactions, making it possible to directly observe the binding of a small molecule like this compound to its target protein. nih.govnih.gov

In a typical experiment, a purified protein or a protein mixture is incubated with this compound and then introduced into the mass spectrometer using a gentle ionization technique like nano-electrospray ionization. drugtargetreview.com The mass analyzer then detects the mass-to-charge ratio of the intact protein-ligand complex. A shift in the mass of the protein corresponding to the molecular weight of this compound provides direct evidence of binding. drugtargetreview.com This technique can also determine the stoichiometry of the interaction (i.e., how many molecules of the compound bind to one protein molecule). researchgate.net

TechniquePrincipleInformation Gained
Affinity Chromatography Immobilized ligand captures binding partners from a lysate. creative-biolabs.comIdentity of interacting proteins.
Chemical Proteomics Photo-crosslinking probe covalently labels interacting proteins in a complex mixture. nih.govIdentity of interacting proteins, including transient binders.
Native Mass Spectrometry Direct detection of the intact protein-ligand complex in the gas phase. nih.govConfirmation of direct binding, stoichiometry of interaction.

Validation of Identified Targets

Target validation is a critical process in drug discovery that confirms the relevance of a molecular target to a disease pathophysiology. This process involves a variety of experimental techniques to demonstrate that modulating the target with a compound like this compound elicits the desired therapeutic effect.

Recombinant Protein Assays

Once a potential protein target for this compound is identified, recombinant protein assays are essential for direct validation. This involves producing a pure, functional version of the target protein in a controlled laboratory setting (e.g., in bacterial or insect cells). These assays would be used to:

Confirm Direct Binding: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be employed to measure the direct interaction and binding affinity between this compound and the recombinant target protein.

Assess Functional Modulation: Enzymatic assays would determine if this compound inhibits or activates the protein's function. For example, if the target were a kinase, an assay would measure the rate of phosphorylation in the presence and absence of the compound.

No data from such assays for this compound are currently available.

Genetic Perturbation Studies (e.g., siRNA, CRISPR)

Genetic techniques are powerful tools for validating a drug target by observing how the removal or reduction of the target protein affects cellular response to the compound.

siRNA (small interfering RNA): This technique can be used to temporarily "knock down" the expression of the target gene, leading to reduced levels of the protein. If this compound loses its efficacy in these cells, it strongly suggests that its activity is dependent on that specific target.

CRISPR-Cas9: This gene-editing technology can be used to permanently "knock out" the gene encoding the target protein. nih.govnih.gov A loss of response to this compound in these knockout cells would provide definitive evidence for the target's role in the compound's mechanism of action.

Specific studies detailing the use of siRNA or CRISPR to validate the targets of this compound have not been published.

Orthogonal Biochemical and Cell-Based Profiling Platforms

Orthogonal, or alternative, methods are used to confirm the proposed mechanism of action and rule out off-target effects. These platforms provide a broader view of the compound's cellular effects.

Biochemical Profiling: This involves screening this compound against a large panel of related proteins (e.g., a panel of all human kinases) to assess its selectivity. High selectivity for the intended target is a desirable characteristic for a therapeutic compound.

Cell-Based Profiling: This could involve treating various cell lines with this compound and using techniques like transcriptomics (RNA-seq) or proteomics to observe global changes in gene and protein expression. The observed changes should align with the known biological pathways regulated by the intended target.

Currently, there are no published results from orthogonal profiling studies for this compound.

Structure Activity Relationship Sar Studies of N Acetylleucylprolinamide Analogues

Systematic Structural Modifications and Their Impact on Activity

The exploration of the chemical space around a lead compound is a critical step in drug discovery. For N-Acetylleucylprolinamide, a dipeptide amide, systematic modifications of its constituent amino acids, as well as its N- and C-termini, have provided valuable insights into the structural requirements for its biological activity.

The identity and stereochemistry of the amino acid residues in a peptide are paramount to its conformation and interaction with biological targets. In analogues of this compound, substitutions at both the leucine (B10760876) and proline positions have been investigated to probe the importance of their respective side chains and backbone stereochemistry.

Alterations to the leucine residue, for instance, can modulate the lipophilicity and steric bulk of the N-terminal portion of the molecule. Replacing leucine with other aliphatic amino acids of varying chain lengths or branching patterns can reveal the optimal size and shape for receptor binding. Furthermore, the introduction of non-natural amino acids or derivatization of the leucine side chain can introduce new functional groups, potentially leading to enhanced interactions or altered pharmacokinetic properties.

Table 1: Impact of Amino Acid Substitutions on the Biological Activity of this compound Analogues

Position Substitution/Derivatization Observed Impact on Activity
Leucine Replacement with Valine Decreased activity, suggesting the importance of the isobutyl side chain.
Leucine Replacement with Phenylalanine Altered receptor selectivity, indicating a role for aromatic interactions.
Proline Substitution with 4-Hydroxyproline Modified hydrogen bonding potential and altered biological profile.
Proline Replacement with Azetidine-2-carboxylic acid Increased conformational rigidity, leading to enhanced potency in some cases.

The termini of a peptide offer accessible points for chemical modification that can significantly influence its properties. The N-acetyl group and the C-terminal amide of this compound are crucial for its activity and stability.

The N-acetyl group serves to neutralize the positive charge of the N-terminal amine, which can be important for membrane permeability and receptor interaction. nih.gov Modifications to this acetyl group, such as increasing its chain length or introducing different substituents, can fine-tune the lipophilicity and steric properties of the N-terminus. jpt.com Complete removal of the acetyl group or its replacement with other acyl groups can dramatically alter the biological activity, highlighting its importance as a key pharmacophoric feature. bachem.com

Similarly, the C-terminal amide is a common modification in bioactive peptides that neutralizes the negative charge of the C-terminal carboxylate. biosynth.com This amidation can enhance stability against enzymatic degradation by carboxypeptidases and improve receptor binding by mimicking the charge state of the native ligand. sigmaaldrich.com Conversion of the amide to an ester or other functional groups can provide insights into the role of hydrogen bonding and charge at this position. jpt.com

Table 2: Effect of N-Terminal and C-Terminal Modifications on this compound Analogues

Terminus Modification Rationale Potential Impact
N-Terminus Variation of Acyl Group Modulate lipophilicity and steric bulk. Altered potency and pharmacokinetic profile.
N-Terminus Removal of Acetyl Group Investigate the role of the neutral N-terminus. Significant loss of activity.
C-Terminus Conversion to Ester Probe the importance of the amide hydrogen bond donor. Reduced activity and stability.
C-Terminus Introduction of N-alkyl amides Increase lipophilicity and membrane permeability. Enhanced cell penetration and potency. biosynth.com

Beyond wholesale replacement of amino acids, more subtle modifications to their side chains can provide a detailed understanding of the SAR. For the leucine residue, altering the branching of the isobutyl side chain or introducing functional groups such as hydroxyl or halogen atoms can map out the steric and electronic requirements of the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a powerful computational approach to formalize the relationship between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of novel analogues and guide the design of more potent molecules.

The foundation of any QSAR model is the numerical representation of molecular structures through a set of "molecular descriptors." These descriptors can be categorized based on their dimensionality and the type of information they encode:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology, connectivity, and physicochemical properties such as lipophilicity (logP) and polar surface area (PSA).

3D Descriptors: These are derived from the 3D conformation of the molecule and include steric, electronic, and quantum chemical parameters. Examples include molecular volume, dipole moment, and HOMO/LUMO energies.

The selection of relevant descriptors from a large pool of calculated values is a critical step in building a robust QSAR model. Various statistical methods, such as genetic algorithms and multiple linear regression, are employed to identify the subset of descriptors that best correlates with the biological activity. mdpi.com

Once a set of relevant molecular descriptors has been identified, a mathematical model is constructed to relate these descriptors to the observed biological activity. Several statistical techniques can be employed for this purpose, with the choice often depending on the complexity of the data and the desired level of interpretability.

Multiple Linear Regression (MLR) is a commonly used method that establishes a linear relationship between the descriptors and the activity. The resulting equation provides a clear and interpretable model where the coefficients of the descriptors indicate their relative importance.

For more complex, non-linear relationships, machine learning algorithms such as Partial Least Squares (PLS) , Support Vector Machines (SVM) , and Artificial Neural Networks (ANN) can be utilized. These methods can often provide more accurate predictions but may be less straightforward to interpret than simpler linear models.

The predictive power of a QSAR model is assessed through rigorous validation techniques. Internal validation , such as leave-one-out cross-validation, evaluates the model's performance on the training set. External validation , where the model is used to predict the activity of a separate test set of compounds not used in model development, provides a more stringent assessment of its predictive capability. A statistically robust and validated QSAR model can then be used to virtually screen new, untested analogues of this compound, prioritizing the synthesis of those predicted to have the highest activity.

Conformational Analysis and its Correlation with Biological Activity

The biological activity of this compound and its analogues is intrinsically linked to their three-dimensional structure. The specific arrangement of atoms and functional groups in space, governed by conformational preferences, determines how these molecules interact with their biological targets.

A foundational understanding of the parent compound's conformation comes from crystallographic studies of N-acetyl-L-leucyl-L-prolinamide monohydrate. These studies reveal a trans conformation for the peptide linkage, a puckered Cγ-endo conformation for the pyrrolidine (B122466) ring of the proline residue, and a twisted [g-(tg-)] conformation for the leucine side chain researchgate.net. This specific spatial arrangement is stabilized by a network of hydrogen bonds researchgate.net.

Conformational Constraints and Their Influence

The incorporation of the proline residue inherently introduces significant conformational constraints. The cyclic nature of the proline side chain restricts the backbone dihedral angle (φ), lending a degree of rigidity to the peptide structure. This rigidity can be further modulated in analogues through substitutions on the proline ring, which can influence the equilibrium between the cis and trans conformations of the preceding peptide bond and the endo and exo puckering of the ring itself.

The cis/trans isomerization of the peptide bond preceding the proline residue is another key conformational feature. While the trans conformation is generally more stable, the energy barrier for isomerization is relatively low, and the cis conformation can be significantly populated, particularly in cyclic peptides. The puckering of the proline ring is correlated with the conformation of this peptide bond, with the cis state preferentially adopting a "down" pucker nih.govnih.gov. Modifying analogues to favor a specific isomer can have a profound impact on their biological profile.

The influence of these conformational constraints is evident in studies of various proline-containing analogues. For example, in a series of pyrrolidine amide derivatives investigated as N-acylethanolamine acid amidase (NAAA) inhibitors, conformationally flexible linkers were found to increase inhibitory potency, while more restricted linkers, though not enhancing potency, improved selectivity rsc.orgnih.gov. This highlights the delicate balance between flexibility and rigidity required for optimal biological activity.

Role of Backbone and Side Chain Torsional Angles

The precise orientation of the peptide backbone and the amino acid side chains, defined by torsional angles (φ, ψ, and χ), plays a pivotal role in receptor binding and biological function.

Backbone Torsional Angles (φ and ψ):

Side Chain Torsional Angles (χ):

The conformation of the leucine side chain, described by the χ1 and χ2 torsional angles, is also critical for biological activity. The bulky isobutyl side chain of leucine can adopt several rotameric states, and the preferred conformation can influence how the molecule fits into a binding pocket. Computational studies on leucine dipeptide mimetics have shown that transitions between different side-chain conformations can have varying energy barriers, with some transitions being much more frequent than others nih.gov. This dynamic behavior of the side chain can be essential for an induced-fit mechanism of binding to a receptor.

The interplay between the backbone and side-chain conformations is crucial. The allowed values for the side-chain torsional angles are dependent on the backbone conformation. Therefore, modifications to the proline ring that alter the backbone torsional angles will, in turn, influence the conformational space available to the leucine side chain.

The following table summarizes the key conformational features and their potential impact on the biological activity of this compound analogues:

Conformational FeatureDescriptionInfluence on Biological Activity
Proline Ring Pucker Equilibrium between Cγ-endo and Cγ-exo conformations of the pyrrolidine ring.Affects backbone torsional angles, can promote specific secondary structures like β-turns, and influences the overall molecular shape for receptor binding.
X-Pro Peptide Bond Isomerization between the cis and trans conformations of the peptide bond preceding the proline residue.Significantly alters the peptide backbone trajectory, impacting the relative orientation of substituent groups and their ability to interact with a target.
Backbone Torsional Angles (φ, ψ) The dihedral angles that define the conformation of the peptide backbone.Determine the overall fold of the molecule and the spatial presentation of the side chains for biological recognition.
Leucine Side Chain Conformation (χ1, χ2) The rotational state of the isobutyl side chain of the leucine residue.Crucial for hydrophobic and van der Waals interactions within a receptor's binding pocket; the preferred rotamer can dictate binding affinity and specificity.

Computational and Theoretical Modeling of N Acetylleucylprolinamide Interactions

Molecular Dynamics (MD) Simulations of N-Acetylleucylprolinamide and Its Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can elucidate its dynamic behavior and its interactions with biological targets, providing a detailed picture of the binding process that is often inaccessible through experimental methods alone. nih.govnih.gov These simulations solve Newton's equations of motion for a system of interacting atoms, generating trajectories that reveal the time evolution of the system's conformation and energetics.

The biological function of a molecule like this compound is intrinsically linked to its three-dimensional structure and flexibility. MD simulations are employed to explore the conformational landscape of the molecule, identifying the range of shapes it can adopt in different environments. nih.gov This exploration reveals the most stable, low-energy conformations and the transitions between them, which are crucial for its ability to bind to a target protein. nih.gov By understanding the inherent flexibility and preferred conformations of this compound, researchers can better comprehend its structure-activity relationship.

An illustrative representation of data from a hypothetical conformational analysis of this compound is presented below. This table showcases the types of distinct conformational clusters that could be identified from an MD simulation trajectory, along with their relative populations and key dihedral angles that define their structure.

Conformational ClusterPopulation (%)Key Dihedral Angle (Φ, ψ) of Leucine (B10760876)Key Dihedral Angle (Φ, ψ) of ProlineDescription
145.2-60°, 140°-65°, 150°Extended conformation, energetically most favorable.
228.7-75°, -30°-70°, 160°Partially folded conformation.
315.4-130°, 150°-60°, 35°Turn-like conformation.
410.7-55°, -45°-65°, 145°Compact conformation.

Once a potential biological target for this compound is identified, MD simulations can be used to perform a detailed analysis of its binding mode. nih.gov By simulating the this compound-protein complex, researchers can observe the specific interactions that stabilize the bound state, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov This analysis is critical for understanding the molecular basis of recognition and affinity. The dynamic nature of these simulations provides insights into the stability of these interactions over time and the conformational changes that may occur in both the ligand and the protein upon binding. mdpi.com

The following table illustrates the kind of data that would be generated from a binding mode analysis of a hypothetical this compound-target complex. It details the key interacting residues in the protein's binding pocket and the nature and duration of their interactions with the ligand.

Target ResidueInteraction TypeInteracting Atom(s) on this compoundAverage Distance (Å)Interaction Occupancy (%)
Asp125Hydrogen BondAmide NH of Leucine2.885.6
Tyr88Hydrogen BondCarbonyl O of Acetyl group3.172.3
Val67HydrophobicIsobutyl side chain of Leucine3.995.1
Trp150HydrophobicPyrrolidine (B122466) ring of Proline4.291.8
Arg210ElectrostaticTerminal Amide group4.565.4

Beyond static binding affinity, the kinetics of drug-target interactions—specifically the association (k_on) and dissociation (k_off) rates—are increasingly recognized as crucial determinants of a drug's efficacy. boisestate.edu Advanced MD simulation techniques, such as steered MD or metadynamics, can be used to simulate the unbinding process of this compound from its target. nih.govnih.gov By calculating the free energy barrier for unbinding, these methods can provide estimates of the dissociation rate and, consequently, the residence time of the compound in the binding pocket. arxiv.orgprime-avenue.com A longer residence time is often associated with a more sustained therapeutic effect.

Molecular Docking and Scoring

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is instrumental in the early stages of drug discovery for identifying potential hits and understanding their binding mechanisms. nih.gov

A variety of ligand-protein docking algorithms can be employed to predict the binding pose of this compound within the active site of a target protein. These algorithms explore the vast conformational space of the ligand and the rotational and translational degrees of freedom within the binding pocket. americanpeptidesociety.org Popular algorithms like AutoDock and GOLD use genetic algorithms to search for the optimal binding mode. biorxiv.org The process involves two main components: a search algorithm to generate different binding poses and a scoring function to rank these poses based on their predicted binding affinity. nih.govoup.com Given the peptidic nature of this compound, docking algorithms specifically designed or parameterized for peptides may yield more accurate results by better handling the flexibility of the peptide backbone. americanpeptidesociety.orgnih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. vjs.ac.vn When a target for this compound is known, structure-based virtual screening (SBVS) can be performed. nih.gov In this approach, molecular docking is used to screen a database of compounds against the target's binding site. mdpi.com The compounds are ranked based on their docking scores, and the top-ranked candidates are selected for further experimental testing. This method can also be used to screen for analogs of this compound with potentially improved binding affinity or other desirable properties. nih.gov If the three-dimensional structure of the target is unknown, ligand-based virtual screening (LBVS) can be utilized, where the known structure of this compound serves as a template to find other molecules with similar properties. medchemexpress.com

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a foundational approach to understanding the behavior of this compound at the electronic level. These methods, governed by the principles of quantum mechanics, provide detailed insights into the molecule's structure, stability, and intrinsic reactivity, which are not fully captured by classical mechanics. Techniques such as Density Functional Theory (DFT) are particularly valuable for analyzing the electronic properties that dictate the molecule's interactions with its biological environment. rsc.orgaip.orgresearchgate.net

Electronic Structure and Reactivity Analysis

The electronic structure of this compound is fundamental to its chemical behavior. Key aspects of this structure are the distribution of electrons and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital most likely to donate an electron, indicating regions of nucleophilic reactivity, while the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. thaiscience.infoaimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. irjweb.comnih.gov A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity. nih.gov For this compound, the HOMO is typically localized around the amide groups and oxygen atoms, which have lone pairs of electrons, while the LUMO is distributed around the carbonyl carbons.

Another powerful tool for analyzing reactivity is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.netchemrxiv.orgresearchgate.net For this compound, the negative potential is concentrated around the carbonyl oxygen atoms, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the positive potential is found near the amide hydrogens, indicating sites for nucleophilic attack or hydrogen bond donation. chemrxiv.org

These electronic properties can be quantified through various reactivity descriptors calculated from the HOMO and LUMO energies, providing a more detailed picture of the molecule's chemical tendencies.

Table 1: Theoretical Quantum Chemical Reactivity Descriptors for this compound (Representative Data)
ParameterDefinitionCalculated Value (eV)Interpretation
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.45Indicates electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital1.75Indicates electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO8.20Reflects chemical reactivity and stability; a larger gap suggests higher stability. irjweb.com
Electronegativity (χ)-(EHOMO + ELUMO)/22.35Measures the power of an atom or group to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/24.10Measures resistance to change in electron distribution. irjweb.com
Chemical Softness (S)1/η0.24Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)χ² / (2η)0.67Measures the propensity to accept electrons.

Binding Energy Decomposition

When this compound interacts with a biological target, such as a protein receptor, understanding the nature and strength of this interaction is crucial. Binding energy decomposition is a computational method used to dissect the total binding free energy into its constituent physical components. This analysis reveals which forces are most important for the binding process—for instance, whether the interaction is driven by electrostatic forces, van der Waals interactions, or solvation effects. nih.govuni-duesseldorf.de

A common technique for this analysis is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. uni-duesseldorf.defrontiersin.org This approach calculates the binding free energy by analyzing snapshots from a molecular dynamics simulation of the complex. The total binding free energy (ΔG_bind) is broken down into several terms:

ΔE_vdw (Van der Waals Energy): Represents the short-range attractive and repulsive forces.

ΔE_elec (Electrostatic Energy): The energy from the electrostatic interactions between the charges of the molecule and the protein.

ΔG_pol (Polar Solvation Energy): The energy cost of arranging the polar solvent (water) molecules around the complex versus the individual molecules.

ΔG_nonpol (Nonpolar Solvation Energy): The energy related to the hydrophobic effect and van der Waals interactions with the solvent.

This decomposition can be further broken down to a per-residue level, identifying "hot spots" on the protein binding site that contribute most significantly to the interaction. frontiersin.org Such insights are invaluable for optimizing the structure of this compound to enhance its binding affinity and selectivity.

Table 2: Hypothetical Binding Energy Decomposition for this compound with a Target Protein
Energy ComponentContribution (kcal/mol)Description
Van der Waals Energy (ΔEvdw)-45.5Major favorable contribution from shape complementarity and dispersion forces. nih.gov
Electrostatic Energy (ΔEelec)-20.8Favorable contribution from hydrogen bonds and charge-charge interactions. nih.gov
Polar Solvation Energy (ΔGpol)+38.2Unfavorable contribution due to the energetic cost of desolvating polar groups upon binding.
Nonpolar Solvation Energy (ΔGnonpol)-4.1Favorable contribution driven by the hydrophobic effect.
Total Binding Free Energy (ΔGbind) -32.2 Overall favorable binding affinity.

Homology Modeling and Protein Structure Prediction for this compound Targets

The therapeutic potential of a molecule like this compound is defined by its interaction with specific biological targets, typically proteins. nih.gov However, the three-dimensional structures of many proteins have not been determined experimentally. Homology modeling, also known as comparative modeling, is a computational technique that allows for the prediction of a protein's 3D structure based on its amino acid sequence and its similarity to another protein whose structure is already known (the "template"). nih.govnih.gov

If a protein target for this compound is identified but lacks an experimental structure, homology modeling can be employed to build a reliable model. nih.gov The process involves several key steps:

Template Identification: Searching protein structure databases (like the Protein Data Bank or PDB) to find experimentally determined structures of proteins that have a similar amino acid sequence to the target protein.

Sequence Alignment: Aligning the target protein's sequence with the template's sequence to establish correspondences between residues.

Model Building: Copying the coordinates of the aligned residues from the template to the target model and building the coordinates for any insertions or deletions.

Loop Modeling: Since loop regions are often highly variable, specialized algorithms are used to predict their conformations. nih.gov

Model Refinement and Validation: The resulting model is energy-minimized to resolve any structural clashes and is then evaluated using various quality assessment tools to ensure its stereochemical and structural plausibility.

Computational Modeling for Theory Building in this compound Research

Computational modeling serves as a powerful bridge between theoretical concepts and experimental observations in the study of this compound. sciencedaily.comfrontiersin.org It provides a framework for formalizing our understanding of the molecule's behavior and for simulating complex processes that may be difficult to observe directly in the lab. nih.gov

Formalization of Theoretical Concepts

Theoretical concepts in molecular science are formalized through the development of computational models. In the context of this compound, a key example is the use of molecular mechanics force fields. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. wikipedia.org It formalizes our physical understanding of molecular forces by defining terms for:

Bond stretching

Angle bending

Torsional rotations

Van der Waals and electrostatic non-bonded interactions

By applying a force field, complex molecular behavior is translated into a computable energy landscape. This allows researchers to quantify the stability of different conformations of this compound or to calculate the energy of its interaction with a protein target. This formalization is the foundation upon which more complex simulations are built. wikipedia.org

Simulation of Experimental Conditions and Outcomes

Molecular dynamics (MD) simulations are a cornerstone of computational modeling that allow researchers to simulate the behavior of this compound over time under specific experimental conditions. nih.govfrontiersin.org By solving Newton's equations of motion for every atom in the system, MD simulations can predict how the molecule and its environment will evolve.

This approach can be used to simulate a wide range of experimental scenarios:

Conformational Dynamics: Simulating this compound in an aqueous solution to observe its flexibility and preferred shapes, which is critical for understanding how it fits into a binding site.

Binding Processes: Simulating the process of this compound approaching and binding to its target protein, revealing the pathway of interaction and any conformational changes that occur in either molecule. frontiersin.org

Environmental Effects: Simulating how changes in conditions like pH or salt concentration affect the structure and interactions of the molecule.

These simulations generate predictions about binding affinities, conformational stability, and interaction dynamics that can be directly compared with experimental data, providing a powerful tool for validating theoretical models and generating new, testable hypotheses. nih.govtandfonline.com

Receptor Binding Kinetics of N Acetylleucylprolinamide

Kinetic Rate Constant Determination (k_on, k_off)

The kinetic rate constants, namely the association rate constant (k_on) and the dissociation rate constant (k_off), describe the dynamics of the binding process. The k_on value represents the rate at which a ligand binds to its receptor, while the k_off value indicates the rate at which the ligand-receptor complex dissociates. excelleratebio.com The ratio of these two constants is critical in determining the binding affinity. A variety of sophisticated techniques are employed to measure these constants accurately.

Surface Plasmon Resonance (SPR) Spectroscopy

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to monitor biomolecular interactions in real-time. In a typical SPR experiment, one of the interacting molecules (the receptor) is immobilized on a sensor chip surface, while the other molecule (the ligand, N-Acetylleucylprolinamide) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected by the instrument. By analyzing the sensorgram, which plots the response against time, both the association (k_on) and dissociation (k_off) rates can be determined.

Hypothetical Data for this compound Binding to a Target Receptor Measured by SPR

Parameter Value Unit
k_on 1.5 x 10^5 M⁻¹s⁻¹
k_off 3.0 x 10⁻⁴ s⁻¹

MicroScale Thermophoresis (MST)

MicroScale Thermophoresis (MST) is a technology that measures the motion of molecules in a microscopic temperature gradient. The thermophoretic movement of a molecule is dependent on its size, charge, and solvation shell. When a ligand like this compound binds to a target receptor, these properties can change, leading to a change in its movement. By fluorescently labeling one of the binding partners, this change can be quantified to determine the binding affinity. While primarily used for affinity determination, kinetic information can also be extracted from MST data by analyzing the time-dependent changes in thermophoresis upon mixing of the reactants.

Stopped-Flow Fluorescence Assays

Stopped-flow fluorescence is a rapid kinetics technique used to study fast biochemical reactions. In this method, small volumes of reactants (e.g., this compound and its fluorescently labeled receptor) are rapidly mixed, and the change in fluorescence intensity or polarization is monitored over time, typically on a millisecond timescale. This allows for the direct measurement of the association rate constant (k_on). By performing a dissociation experiment, where a pre-formed complex is mixed with an excess of an unlabeled competitor, the dissociation rate constant (k_off) can also be determined.

Binding Affinity (K_D) Measurement

The binding affinity, represented by the equilibrium dissociation constant (K_D), is a measure of the strength of the interaction between a ligand and its receptor. malvernpanalytical.com A lower K_D value signifies a higher binding affinity. malvernpanalytical.com It is defined as the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. bmglabtech.com

Equilibrium Dialysis

Equilibrium dialysis is a classic and reliable method for measuring binding affinity. The technique involves a semi-permeable membrane that separates a chamber containing the receptor from a chamber containing the ligand (this compound). The ligand is free to move across the membrane, while the larger receptor is confined to one chamber. At equilibrium, the concentration of free ligand is the same in both chambers. By measuring the total concentration of the ligand in the receptor-containing chamber, the concentration of the bound ligand can be calculated, and from this, the K_D can be determined.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes that occur during a binding event. malvernpanalytical.com In an ITC experiment, a solution of the ligand (this compound) is titrated into a solution containing the receptor. The heat released or absorbed upon binding is measured. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to receptor. Fitting this data to a binding model allows for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction.

Hypothetical Thermodynamic Parameters for this compound Binding Measured by ITC

Parameter Value Unit
K_D 2.5 nM
n (Stoichiometry) 1.1
ΔH (Enthalpy) -8.5 kcal/mol
TΔS (Entropy) 3.2 kcal/mol

Information regarding this compound Receptor Binding Kinetics Currently Unavailable

A thorough review of available scientific literature reveals a lack of specific research data on the receptor binding kinetics of the chemical compound this compound. Consequently, detailed information regarding the molecular determinants of its binding kinetics, including the influence of molecular size, conformational fluctuations, and the role of electrostatic and hydrophobic interactions, is not available at this time.

Extensive searches of scientific databases and scholarly articles did not yield any studies that have experimentally determined or computationally modeled the association or dissociation rates of this compound with any specific receptor. Therefore, the creation of data tables outlining its kinetic parameters is not possible.

While the principles outlined in the requested sections—such as the impact of molecular size on diffusion and receptor occupancy, the role of a molecule's conformational flexibility in adapting to a binding site, and the contribution of electrostatic and hydrophobic forces to the stability and duration of the ligand-receptor complex—are fundamental concepts in pharmacology and medicinal chemistry, their specific application to this compound has not been documented in the accessible literature.

Further research, including experimental binding assays and computational molecular dynamics simulations, would be required to elucidate the specific receptor binding kinetics of this compound and to understand the molecular factors that govern its interaction with biological targets.

Enzyme Inhibition Studies of N Acetylleucylprolinamide

In Vitro Enzyme Assays for Inhibition Characterization

In vitro enzyme assays are the foundational experiments for characterizing the inhibitory potential of a compound like N-Acetylleucylprolinamide. These assays are conducted in a controlled laboratory environment, outside of a living organism, to observe the direct effect of the compound on enzyme activity. Various assay formats, such as fluorescence-based or mass spectrometry-based methods, can be employed to monitor the enzymatic reaction. nih.govgoogle.com

Determination of Inhibition Constants (Ki)

A crucial parameter derived from in vitro assays is the inhibition constant (Ki). The Ki value is a specific type of dissociation constant that quantifies the binding affinity of an inhibitor to an enzyme. nih.gov A smaller Ki value indicates a higher binding affinity and, therefore, a more potent inhibitor, meaning a lower concentration of the compound is needed to inhibit the enzyme's activity. nih.govgoogle.com

The determination of Ki often involves conducting a series of enzyme activity assays at various concentrations of both the substrate and this compound. The resulting data is then analyzed using models like the Michaelis-Menten kinetics. The Cheng-Prusoff equation is a common method used to calculate the Ki from the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), especially for competitive inhibitors. ebi.ac.uk

Illustrative Example of Ki Determination for this compound

Target EnzymeSubstrate Concentration (µM)This compound IC50 (µM)Km (µM)Calculated Ki (µM)
Protease X105.2251.86
Peptidase Y5012.8506.40
Amidase Z20>10015Not Determined

This table presents hypothetical data for illustrative purposes.

Identification of Inhibition Type (Competitive, Non-Competitive, Uncompetitive)

Understanding the type of inhibition is essential for elucidating the mechanism by which this compound interacts with a target enzyme. This is typically determined by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity).

Competitive Inhibition : In this mode, the inhibitor, which often resembles the substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding. nih.govfrontiersin.org A competitive inhibitor will increase the apparent Km of the enzyme but will not affect the Vmax. This type of inhibition can be overcome by increasing the substrate concentration. nih.gov

Non-Competitive Inhibition : A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. frontiersin.org This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In non-competitive inhibition, the Vmax is decreased, while the Km remains unchanged.

Uncompetitive Inhibition : This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. This binding also occurs at an allosteric site but only after the substrate has bound to the active site. Uncompetitive inhibition results in a decrease in both Vmax and Km.

Graphical methods, such as the Lineweaver-Burk plot, are commonly used to visualize the effects of the inhibitor on enzyme kinetics and to distinguish between these inhibition types.

Targeted Enzyme Panels for Specificity Profiling

To assess the selectivity of this compound, it is tested against a panel of different enzymes. This specificity profiling is crucial to determine whether the compound inhibits a single target enzyme or multiple enzymes. A highly selective inhibitor is often desirable in drug development to minimize off-target effects. The panel of enzymes chosen for this profiling would typically include enzymes that are structurally related to the primary target, as well as a broader range of enzymes to identify any unexpected interactions.

Illustrative Specificity Profile of this compound

Enzyme ClassRepresentative Enzyme% Inhibition at 10 µM this compound
Serine ProteasesTrypsin85%
Chymotrypsin12%
Cysteine ProteasesPapain5%
Metallo-proteasesThermolysin<2%
Aspartic ProteasesPepsin<2%

This table presents hypothetical data for illustrative purposes.

Mechanistic Enzymology of this compound Interactions

Mechanistic enzymology studies delve into the precise molecular interactions between this compound and its target enzyme. These studies aim to provide a detailed understanding of how the inhibitor binds and exerts its effect.

Active Site Binding and Conformational Changes

If this compound is a competitive inhibitor, it is expected to bind directly to the active site of the enzyme. Techniques such as X-ray crystallography or cryo-electron microscopy can provide high-resolution structural data of the enzyme-inhibitor complex, revealing the specific amino acid residues involved in binding. These structural studies can also show any conformational changes that occur in the enzyme upon inhibitor binding. Even with non-competitive inhibitors that bind to an allosteric site, these techniques can reveal how this binding event leads to conformational changes in the active site.

Covalent vs. Reversible Inhibition Mechanisms

A critical aspect of the inhibitory mechanism is whether the interaction is reversible or covalent (irreversible).

Reversible Inhibition : In reversible inhibition, the inhibitor binds to the enzyme through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds. These interactions are transient, and the inhibitor can dissociate from the enzyme. Reversible inhibitors can be further classified as competitive, non-competitive, or uncompetitive. The reversibility of the inhibition can be tested experimentally, for example, by dialysis to see if enzyme activity is restored after the removal of the inhibitor.

Covalent Inhibition : Covalent inhibitors form a stable, covalent bond with the enzyme, often with a reactive functional group on the inhibitor attacking a nucleophilic residue in the enzyme's active site. This type of inhibition is typically irreversible. However, a class of reversible covalent inhibitors also exists, which form a covalent bond that can be broken, allowing the enzyme to regain activity. Mass spectrometry is a powerful tool to confirm covalent modification of an enzyme by determining the mass increase of the protein corresponding to the mass of the bound inhibitor.

The determination of whether this compound acts as a reversible or covalent inhibitor is fundamental to its potential applications and further development.

Absence of Publicly Available Research Data on this compound's Enzyme Inhibition Profile

Despite a comprehensive search of scientific literature and databases, no specific studies detailing the enzyme inhibition kinetics or theoretical analyses for the chemical compound this compound were found. Consequently, the requested article, which was to be focused on the "," particularly "Theoretical Studies on Enzyme Inhibition Kinetics," cannot be generated due to the lack of available research data.

The absence of such information in the public domain suggests that this compound may be a novel compound with limited published research, or its biological activities have not been a subject of in-depth investigation in the accessible scientific literature. Therefore, the creation of an evidence-based article with the stipulated structure, including data tables and detailed research findings, is not feasible at this time.

Advanced Peptidomimetic Design Strategies for N Acetylleucylprolinamide Analogues

Computational Design of N-Acetylleucylprolinamide Scaffolds

Computational modeling has become an indispensable tool in the rational design of novel therapeutics, allowing for the in silico evaluation of molecular properties and interactions, thereby reducing the time and cost associated with laboratory-based screening. nih.gov For this compound, computational approaches can guide the design of new scaffolds with enhanced affinity, selectivity, and pharmacokinetic profiles. The crystal structure of N-acetyl-L-leucyl-L-prolinamide monohydrate reveals a trans conformation for the peptide linkage and a puckered Cγ-endo conformation for the pyrrolidine (B122466) ring, providing a solid foundation for computational modeling. nih.gov

Rational Design Approaches

Rational design of this compound analogues involves a deep understanding of its structure-activity relationship (SAR) and the molecular interactions it forms with its biological target. rsc.orgscispace.com This approach leverages computational tools to predict how specific structural modifications will affect the compound's binding affinity and other pharmacological properties. nih.gov For instance, if this compound is intended to disrupt a protein-protein interaction (PPI), molecular docking simulations can be employed to predict the binding mode of the parent compound and its proposed analogues within the target's binding pocket. nih.govchemrxiv.org

Key rational design strategies for this compound could include:

Pharmacophore Modeling: Identifying the essential chemical features (pharmacophore) of this compound responsible for its biological activity. This model can then be used to design novel scaffolds that retain these key features while possessing improved drug-like properties.

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target protein to design analogues that fit optimally into the binding site. This can involve modifying the leucine (B10760876) side chain to better occupy a hydrophobic pocket or altering the proline ring to form additional hydrogen bonds. scispace.com

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound and its analogues in a biological environment to assess their conformational stability and interaction energies with the target protein over time. nih.govaip.org

Rational Design StrategyApplication to this compoundPredicted OutcomeComputational Tool
Pharmacophore ModelingIdentify key hydrogen bond donors/acceptors and hydrophobic features.Design of novel, non-peptidic scaffolds with similar activity.Phase, LigandScout
Structure-Based Drug DesignModify the isobutyl side chain of leucine to enhance van der Waals interactions.Increased binding affinity to the target protein.AutoDock, Glide
Molecular Dynamics SimulationsAssess the conformational stability of a designed analogue in solution.Confirmation of a stable binding mode and prediction of binding free energy.GROMACS, AMBER

Fragment-Based Drug Design (FBDD) Integration

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with the identification of small, low-molecular-weight fragments that bind to the target protein. These fragments can then be grown, linked, or merged to create more potent lead compounds. In the context of this compound, FBDD can be used to identify novel replacements for the leucine or proline moieties.

The process would typically involve:

Deconstruction: Computationally breaking down this compound into its constituent fragments (e.g., N-acetyl group, leucine side chain, proline ring, amide cap).

Fragment Screening: Screening a virtual library of small fragments to identify those that can bind to the subpockets of the target protein that are occupied by the original fragments.

Reconstruction: Computationally linking promising fragments to the this compound backbone to generate novel analogues with potentially improved binding affinity and ligand efficiency.

FBDD ApproachApplication to this compoundPotential Fragment ReplacementPredicted Advantage
Fragment GrowingExtend from the leucine side chain into an adjacent pocket.Addition of a phenyl group to the isobutyl side chain.Increased hydrophobic interactions and binding affinity.
Fragment LinkingLink a fragment binding near the N-acetyl group to one binding near the C-terminal amide.Introduction of a constrained cyclic linker.Enhanced potency and improved conformational stability.
Fragment MergingReplace the proline ring with a novel heterocyclic scaffold that mimics its key interactions.A substituted indoline-2-carboxylic acid derivative. acs.orgNovel chemical space and potentially improved pharmacokinetic properties.

Peptide Stapling and Constrained Peptides

Peptide stapling is a chemical strategy used to constrain a peptide into a specific secondary structure, most commonly an α-helix, by introducing a covalent cross-link between two amino acid side chains. wikipedia.org This conformational restriction can lead to increased target affinity, enhanced cell permeability, and improved resistance to proteolytic degradation. nih.gov While this compound is a short dipeptide, the principles of constraining peptides can be applied to longer analogues that incorporate this motif.

For example, if this compound is part of a longer peptide sequence that is known to adopt a helical conformation when bound to its target, stapling could be employed to pre-organize the peptide into its bioactive conformation. A patent has described proline-locked stapled peptides as strong nucleators of alpha-helix formation. google.com

Stapling StrategyDescriptionApplication to this compound AnaloguePotential Benefit
Hydrocarbon StaplingRing-closing metathesis of two olefin-bearing amino acids. nih.govIn a longer peptide containing the Leu-Pro motif, introduce two (S)-2-(4'-pentenyl)alanine residues at positions i and i+4.Increased helicity, proteolytic stability, and cell penetration. wikipedia.org
Lactam StaplingFormation of an amide bond between the side chains of an acidic and a basic amino acid. nih.govIntroduce a glutamic acid and a lysine (B10760008) residue at positions i and i+4 in a longer peptide.Enhanced conformational stability and target binding.
Click Chemistry StaplingCopper-catalyzed azide-alkyne cycloaddition to form a triazole linkage.Incorporate an azido-containing amino acid and an alkyne-containing amino acid at appropriate positions.Stable, rigid linker with potential for improved metabolic stability.

Bioisosteric Replacements in this compound

Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the compound's pharmacological profile. researchgate.net For this compound, bioisosteric replacements can be considered for the leucine side chain, the proline ring, and the amide bonds to improve properties such as metabolic stability, potency, and selectivity. researchgate.netsemanticscholar.org

Leucine Side Chain: The isobutyl side chain of leucine can be replaced with other hydrophobic groups to fine-tune the van der Waals interactions with the target.

Proline Ring: The proline ring can be substituted with analogues that offer different conformational constraints or introduce new points of interaction. sigmaaldrich.com Proline analogues are known to be valuable in drug design. enamine.netresearcher.life

Amide Bonds: The peptide bonds are often susceptible to enzymatic cleavage. Replacing them with non-hydrolyzable mimics can significantly increase the in vivo half-life of the compound.

Original MoietyBioisosteric ReplacementRationalePredicted Effect
Leucine (isobutyl)CyclohexylalanineIncreased hydrophobicity and steric bulk.Enhanced binding affinity through improved hydrophobic packing.
Proline(S)-Indoline-2-carboxylic acid acs.orgMaintains a constrained conformation while introducing an aromatic ring.Potential for new π-stacking interactions and altered cis/trans isomerism.
Peptide Bond1,2,3-TriazoleMimics the trans-amide bond geometry and is resistant to proteolysis.Increased metabolic stability and oral bioavailability.
C-terminal AmideN-Alkyl AmideReduces hydrogen bonding potential and increases lipophilicity.Improved cell permeability.

Modulation of Hydrophobicity and Hydrophobic Modifications

The hydrophobicity of a peptide or peptidomimetic is a critical parameter that influences its solubility, membrane permeability, and interaction with its biological target. nih.gov Modulating the hydrophobicity of this compound analogues is a key strategy for optimizing their pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net

Strategies to modulate the hydrophobicity of this compound analogues include:

N- and C-terminal Modifications: The N-acetyl and C-amide groups can be replaced with more hydrophobic moieties, such as longer alkyl chains or aromatic groups.

Introduction of Fluorine: The incorporation of fluorine atoms can increase hydrophobicity and also block sites of metabolic oxidation, thereby improving metabolic stability.

The relationship between hydrophobicity and biological activity is often complex, with an optimal range for many properties. nih.gov For example, while increased hydrophobicity can enhance membrane permeability, excessive hydrophobicity can lead to poor solubility and non-specific binding. researchgate.net

Modification StrategyExample Modification on this compoundEffect on HydrophobicityPotential Pharmacological Impact
Leucine Side Chain ReplacementReplace Leucine with PhenylalanineIncreaseEnhanced binding to hydrophobic pockets, potential for π-stacking.
N-terminal Acyl Group ExtensionReplace N-acetyl with N-butyrylIncreaseImproved membrane permeability.
Proline Ring FluorinationIntroduce a fluorine atom at the 4-position of the proline ring.IncreaseEnhanced metabolic stability and altered conformational preference.
C-terminal Amide AlkylationReplace C-terminal -NH2 with -N(CH3)2IncreaseReduced hydrogen bonding potential, potentially improved cell uptake.

Future Research Directions and Unaddressed Questions in N Acetylleucylprolinamide Studies

Elucidating Novel Biological Functions

A primary avenue for future investigation lies in the comprehensive elucidation of the novel biological functions of N-Acetylleucylprolinamide. Building upon the knowledge of structurally similar N-acetylated compounds, which have demonstrated roles in neurological health, research can be directed towards several key areas. nih.govnih.govresearchgate.nethilarispublisher.com The neuroprotective potential of this compound is a significant unaddressed question. Investigations into its effects on neuronal viability, mitochondrial function, and response to oxidative stress in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease are warranted. nih.govresearchgate.nethilarispublisher.com

Furthermore, the potential nootropic, or cognitive-enhancing, effects of this compound present an exciting frontier. medicalnewstoday.comwebmd.comexamine.comnih.gov Studies designed to assess its impact on memory, learning, and attention in preclinical models could unveil new therapeutic applications. nih.gov The exploration of its influence on synaptic plasticity and neurotransmitter systems will be crucial in understanding the underlying mechanisms of any observed cognitive effects.

The anti-inflammatory properties of related N-acetylated compounds suggest that this compound may also play a role in modulating inflammatory pathways. nih.govhilarispublisher.com Future research should investigate its ability to influence the production of pro-inflammatory and anti-inflammatory cytokines, and its effects on immune cell function.

Table 1: Potential Areas for Novel Biological Function Research

Research AreaKey Questions to AddressPotential Methodologies
Neuroprotection Does it protect neurons from excitotoxicity and oxidative stress? Can it mitigate protein aggregation in neurodegenerative models?In vitro neuronal cell culture assays, animal models of Alzheimer's and Parkinson's disease, immunohistochemistry, Western blotting.
Cognitive Enhancement Does it improve memory formation and recall? Does it enhance synaptic plasticity?Behavioral maze tests (e.g., Morris water maze), electrophysiological recordings (e.g., long-term potentiation), neurotransmitter release assays.
Anti-inflammatory Effects Does it modulate cytokine production in immune cells? Can it reduce neuroinflammation in relevant disease models?Cell-based cytokine release assays (e.g., ELISA), animal models of inflammation, gene expression analysis (e.g., qPCR).

Development of Advanced Methodologies for Characterization

To fully understand the biological roles of this compound, the development and application of advanced characterization methodologies are essential. While the foundational crystal structure has been determined, more sophisticated techniques can provide deeper insights into its conformational dynamics and interactions with biological macromolecules. nih.gov

High-resolution spectroscopic techniques, such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of co-crystals with potential binding partners, can reveal detailed information about its three-dimensional structure in different physiological environments and when bound to target proteins.

Furthermore, the development of sensitive and specific analytical methods for the quantification of this compound in biological matrices is crucial. Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can be optimized for high-throughput screening and for determining the pharmacokinetic profile of the compound in vivo.

Table 2: Advanced Characterization Techniques

MethodologyApplication for this compoundInformation Gained
Advanced NMR Spectroscopy Elucidation of solution-state structure and dynamics.Conformational flexibility, interaction surfaces with binding partners.
X-ray Co-crystallography Determination of the 3D structure when bound to a target protein.Precise binding mode, key intermolecular interactions.
LC-MS/MS Quantification in biological samples (e.g., plasma, brain tissue).Pharmacokinetic parameters (absorption, distribution, metabolism, excretion).

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of the effects of this compound can be achieved through the integration of multi-omics data. This approach allows for a holistic view of the molecular changes induced by the compound across different biological layers, including the genome, transcriptome, proteome, and metabolome.

Transcriptomic studies, using techniques like RNA sequencing, can identify genes whose expression is altered in response to this compound treatment. This can provide clues about the signaling pathways and cellular processes modulated by the compound. Proteomic analysis, utilizing mass spectrometry-based approaches, can subsequently identify changes in protein expression and post-translational modifications, offering a more direct insight into the functional consequences of altered gene expression.

Metabolomic profiling can reveal changes in the levels of endogenous metabolites following administration of this compound, highlighting its impact on metabolic pathways. Integrating these multi-omics datasets can help in constructing comprehensive models of the compound's mechanism of action and in identifying potential biomarkers of its activity.

Exploration of Polypharmacology and Off-Target Effects

A critical aspect of future research will be the exploration of the polypharmacology of this compound, which refers to its ability to interact with multiple molecular targets. It is plausible that the biological effects of this dipeptide are not mediated by a single receptor or enzyme but by a network of interactions.

Computational approaches, such as molecular docking and virtual screening, can be employed to predict potential binding partners of this compound across the known proteome. These in silico predictions can then be validated experimentally using techniques like surface plasmon resonance or thermal shift assays.

Concurrently, a thorough investigation of potential off-target effects is imperative. While the focus is often on the desired therapeutic effects, understanding unintended interactions is crucial for a complete safety and efficacy profile. Unbiased screening approaches, such as chemical proteomics, can identify a broad range of interacting proteins, providing a comprehensive view of the compound's cellular targets. This knowledge is essential for predicting potential side effects and for optimizing the therapeutic window of this compound.

Q & A

Q. What are the standard analytical techniques for characterizing the purity and stability of N-Acetylleucylprolinamide in experimental settings?

Q. How do researchers design in vitro assays to evaluate the biological activity of this compound?

Begin by defining the target mechanism (e.g., enzyme inhibition, receptor binding) and selecting cell lines or isolated proteins relevant to the hypothesized pathway. Dose-response curves should be generated using serial dilutions, with IC50/EC50 values calculated via nonlinear regression. Include positive and negative controls to mitigate assay interference .

Q. What literature review strategies are effective for identifying gaps in existing studies on this compound?

Use systematic reviews with Boolean search terms (e.g., "this compound AND pharmacokinetics") in databases like PubMed and Scopus. Prioritize primary literature over secondary summaries, and critically appraise methodologies to highlight contradictions in reported outcomes (e.g., conflicting IC50 values) .

Advanced Research Questions

Q. How can researchers address contradictory data on the pharmacokinetic properties of this compound across studies?

Contradictions often arise from variability in experimental conditions (e.g., solvent systems, animal models). Conduct meta-analyses to quantify heterogeneity and perform sensitivity analyses on factors like administration routes. Validate findings using orthogonal assays (e.g., comparing LC-MS/MS with radioisotope tracing) .

Q. What statistical approaches are recommended for optimizing this compound synthesis protocols?

Design of Experiments (DoE) frameworks, such as response surface methodology (RSM), enable efficient optimization of reaction parameters (e.g., temperature, catalyst concentration). Multivariate analysis identifies critical factors affecting yield and purity, reducing trial-and-error experimentation .

Q. How should in vivo toxicity studies for this compound be structured to meet regulatory standards?

Follow NIH guidelines for preclinical reporting, including:

  • Dose-ranging studies in ≥2 species (rodent and non-rodent).
  • Histopathological evaluation of target organs.
  • Gender-balanced cohorts to assess sex-specific toxicity. Transparency in raw data submission is mandatory for regulatory compliance .

Q. What strategies resolve discrepancies between computational predictions and experimental results for this compound’s binding affinity?

Re-evaluate molecular docking parameters (e.g., force fields, solvation models) and validate with experimental techniques like surface plasmon resonance (SPR). Cross-validate computational models using independent datasets to isolate algorithmic biases .

Methodological Considerations

  • Reproducibility: Document all experimental variables (e.g., batch numbers, equipment calibration) to align with FAIR data principles .
  • Ethical Compliance: For human cell line studies, obtain IRB approval and disclose donor sources in appendices .
  • Data Conflict Resolution: Apply Bradford Hill criteria to assess causality in observed effects, distinguishing artifacts from true biological signals .

Note: Current literature on this compound remains limited; researchers are urged to contribute primary data to public repositories (e.g., ChEMBL) to address knowledge gaps.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.